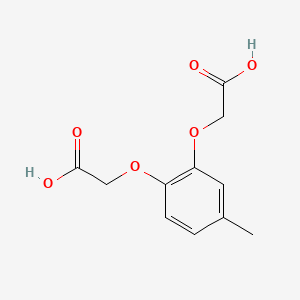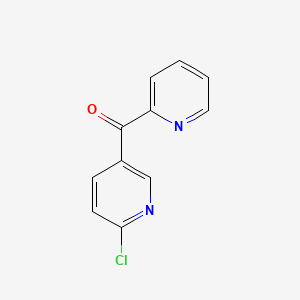
2-Chloro-5-picolinoylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-picolinoylpyridine, also known as CCP or CP5Cl, is a chemical compound belonging to the pyridine family. It was first synthesized in the 1970s and has gained attention due to its potential applications in various fields. The molecular formula of this compound is C11H7ClN2O and it has a molecular weight of 218.64 .
Synthesis Analysis
The synthesis of CCP involves the reaction of 2-chloropyridine-5-carboxylic acid with thionyl chloride. The resulting product is then reacted with picolinamide in the presence of a suitable base. Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .Wissenschaftliche Forschungsanwendungen
Emission Tuning in Organic Light-Emitting Diodes (OLEDs)
2-Chloro-5-picolinoylpyridine derivatives have been explored for tuning the emission of cyclometalated iridium complexes, which are pivotal in the development of OLEDs. By modifying picolinate ligands attached to iridium, researchers have demonstrated that the luminescence of these complexes can be shifted significantly, offering a potential route for customizing OLED emission properties (Davidson et al., 2018).
Antimicrobial Properties
Studies on derivatives of picolinic acid, which include 2-chloro-5-picolinoylpyridine, have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
Structural Insights and Coordination Chemistry
Research into the molecular structure of metal complexes with ligands similar to 2-chloro-5-picolinoylpyridine has provided valuable insights into coordination chemistry. Such studies are fundamental for understanding the behavior of these compounds in various chemical reactions and could inform the design of new catalysts and coordination compounds (Mulqi et al., 1982).
Synthetic Routes to Pyridones
The chemical reactivity of 2-chloromethylpyridine, a compound closely related to 2-chloro-5-picolinoylpyridine, has been exploited in the synthesis of 1-methyl-2-pyridones. This research highlights the versatility of chloro-picolinoylpyridine derivatives in synthetic organic chemistry, providing efficient pathways to pyridone derivatives with potential pharmaceutical applications (Matsumura et al., 1970).
Degradation Studies for OLED Stability
Investigations into the stability of OLED dopants have identified the cleavage of picolinate ligands, akin to 2-chloro-5-picolinoylpyridine, as a factor in device degradation. Understanding these mechanisms is crucial for improving the longevity and performance of OLED materials (Baranoff et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2-Chloro-5-picolinoylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-5-4-8(7-14-10)11(15)9-3-1-2-6-13-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOJFGATKQKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641784 |
Source


|
| Record name | (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-picolinoylpyridine | |
CAS RN |
884504-81-8 |
Source


|
| Record name | (6-Chloro-3-pyridinyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

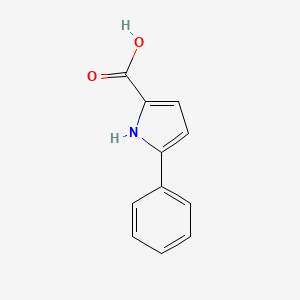
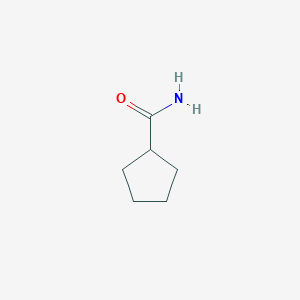
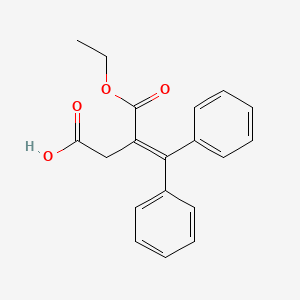
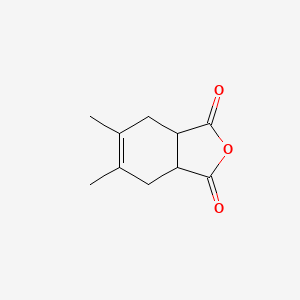
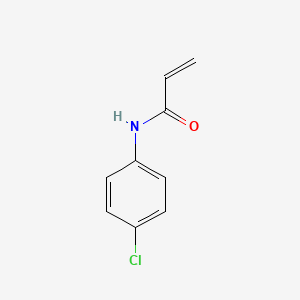
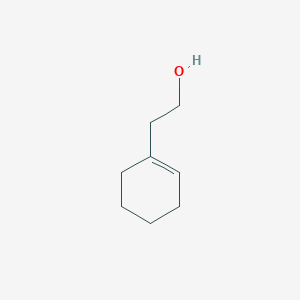
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
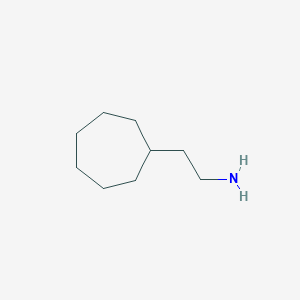
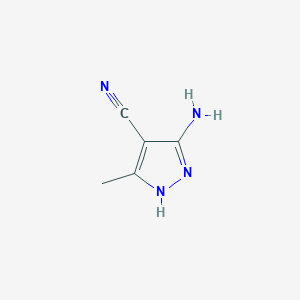
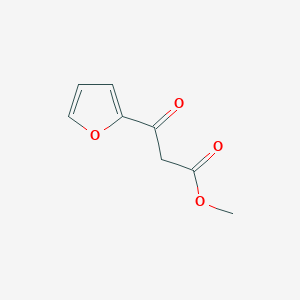
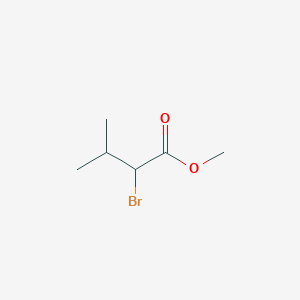
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)

